2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid
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Overview
Description
2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid is a compound that combines an amino ketone with a trifluoroacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid typically involves the reaction of 2-amino-2-methylpentan-3-one with trifluoroacetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. The process may involve steps such as:
- Dissolving 2-amino-2-methylpentan-3-one in an appropriate solvent.
- Adding trifluoroacetic acid slowly while maintaining a controlled temperature.
- Stirring the mixture for a specified period to allow the reaction to proceed.
- Isolating the product through filtration or crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoroacetic acid moiety can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the nucleophile, but typical reagents include halides and bases.
Major Products Formed
Oxidation: Formation of oxides and corresponding acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amino ketones and trifluoroacetates.
Scientific Research Applications
2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetic acid moiety can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpentanoic acid: A branched-chain amino acid with similar structural features.
Valine: Another branched-chain amino acid with comparable properties.
4-Amino-4-methyl-2-pentanone: A related compound with similar functional groups.
Uniqueness
2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid is unique due to the presence of both an amino ketone and a trifluoroacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
500168-15-0 |
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Molecular Formula |
C8H14F3NO3 |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO.C2HF3O2/c1-4-5(8)6(2,3)7;3-2(4,5)1(6)7/h4,7H2,1-3H3;(H,6,7) |
InChI Key |
VZIPSIDYVHLASI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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